![molecular formula C11H17N3O3S B14144387 1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea CAS No. 6455-03-4](/img/structure/B14144387.png)
1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea is an organic compound characterized by the presence of a benzenesulfonamido group attached to an ethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea typically involves the reaction of benzenesulfonamide with an appropriate ethylurea derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditions may include acidic or basic environments.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions typically involve anhydrous solvents and controlled temperatures.
Substitution: Halogens, alkylating agents; conditions may vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Benzenesulfonamido)ethyl]-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.
1-[2-(Benzenesulfonamido)ethyl]-3-phenylurea: Contains a phenyl group instead of an ethyl group.
1-[2-(Benzenesulfonamido)ethyl]-3-propylurea: Features a propyl group instead of an ethyl group.
Uniqueness
1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylurea moiety, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6455-03-4 |
|---|---|
Molecular Formula |
C11H17N3O3S |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
1-[2-(benzenesulfonamido)ethyl]-3-ethylurea |
InChI |
InChI=1S/C11H17N3O3S/c1-2-12-11(15)13-8-9-14-18(16,17)10-6-4-3-5-7-10/h3-7,14H,2,8-9H2,1H3,(H2,12,13,15) |
InChI Key |
BNAGRKRXZJIYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCCNS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



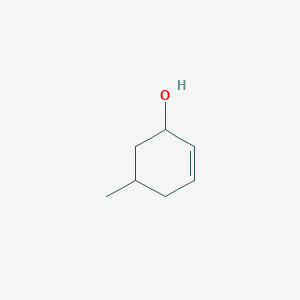
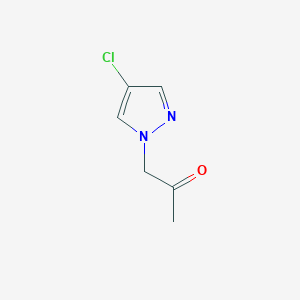
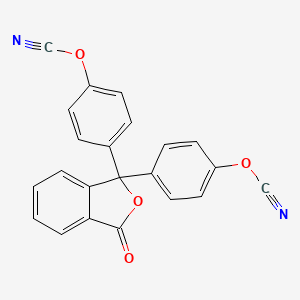
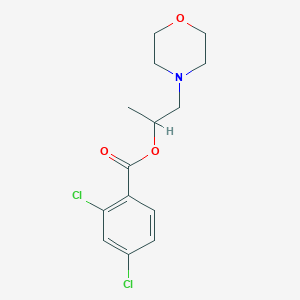
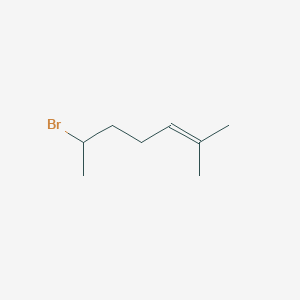
![4-amino-N'-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14144346.png)
![4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14144350.png)

![1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14144370.png)
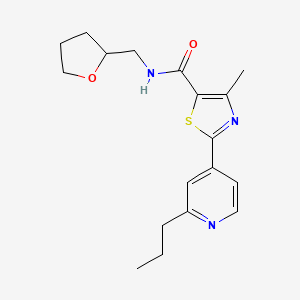
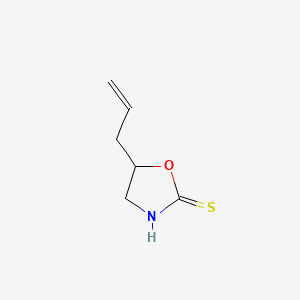
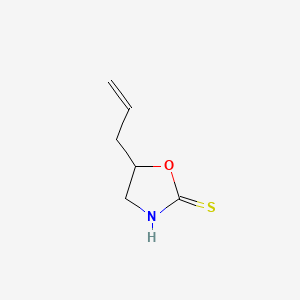
![3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14144395.png)
